1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide
Overview
Description
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features both indole and piperidine moieties The indole structure is known for its presence in many biologically active compounds, while the piperidine ring is a common motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the piperidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Refluxing the mixture at elevated temperatures is a common practice to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. The choice of reagents and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the piperidine ring can improve its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one: Shares the indole and acetyl moieties but differs in the presence of a chloropropanone group.
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N-(1-benzylpiperidin-4-yl)thiophene-2-carboxamide: Contains a similar indole structure but has a thiophene carboxamide group instead of a sulfonyl group.
Uniqueness
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of indole, sulfonyl, and piperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11(20)19-9-6-13-10-14(2-3-15(13)19)24(22,23)18-7-4-12(5-8-18)16(17)21/h2-3,10,12H,4-9H2,1H3,(H2,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGOIGARQNEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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